molecular formula C19H17N3O3 B10866735 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 1010916-58-1

4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10866735
CAS No.: 1010916-58-1
M. Wt: 335.4 g/mol
InChI Key: HYGRCIWQZHAVJG-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 4-Hydroxy-3-methoxyphenylacetic acid
  • 4-Hydroxy-3-methoxymandelic acid

Uniqueness

What sets 4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE apart from similar compounds is its unique pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1010916-58-1

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H17N3O3/c1-22-18(12-8-9-13(23)14(10-12)25-2)15-16(11-6-4-3-5-7-11)20-21-17(15)19(22)24/h3-10,18,23H,1-2H3,(H,20,21)

InChI Key

HYGRCIWQZHAVJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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